[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride
Description
Properties
Molecular Formula |
C7H14ClF2NO |
|---|---|
Molecular Weight |
201.64 g/mol |
IUPAC Name |
[(1R)-1-[(dimethylamino)methyl]-2,2-difluorocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-10(2)4-6(5-11)3-7(6,8)9;/h11H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
LGPMATXEQZIHLW-FYZOBXCZSA-N |
Isomeric SMILES |
CN(C)C[C@]1(CC1(F)F)CO.Cl |
Canonical SMILES |
CN(C)CC1(CC1(F)F)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [(1R)-1-[(dimethylamino)methyl]-2,2-difluorocyclopropyl]methanol;hydrochloride typically involves:
- Construction of the 2,2-difluorocyclopropyl core.
- Introduction of the dimethylaminomethyl substituent at the 1-position.
- Installation of the hydroxymethyl group.
- Formation of the hydrochloride salt for stability and isolation.
The stereochemistry at the 1-position (R-configuration) is crucial and requires stereoselective control during synthesis.
Key Synthetic Steps and Methods
Synthesis of 2,2-Difluorocyclopropane Core
One of the most effective approaches to prepare 1,1-difluorocyclopropane derivatives is the cyclopropanation of alkenes using difluorocarbene sources. Sodium halodifluoroacetate salts (e.g., sodium bromodifluoroacetate) in high-boiling solvents like diglyme at elevated temperatures (around 150 °C) can generate difluorocarbene, which reacts with alkenes to form 2,2-difluorocyclopropanes in excellent yields (93–99%).
Microwave irradiation in tetrahydrofuran (THF) has been shown to accelerate these reactions, completing cyclopropanation within minutes, which is advantageous for sensitive or complex substrates.
Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) is another difluorocarbene source used for cyclopropanation, providing good yields (e.g., 82% NMR yield for α-methylstyrene derivatives) under mild conditions.
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl substituent can be introduced via Mannich-type reactions or reductive amination methods starting from the corresponding aldehyde or ketone precursors. For example, reaction of the cyclopropylmethanol intermediate with dimethylamine and formaldehyde derivatives under controlled conditions yields the desired aminomethylated product.
Preparation of Cyclopropylmethanol Intermediate
Hydrogenation of cyclopropanecarboxaldehyde is a well-established method to obtain cyclopropylmethanol with high selectivity (93–100%). This reaction employs cobalt or nickel catalysts (Raney cobalt, Raney nickel, or supported nickel catalysts) under mild hydrogenation conditions (20–50 °C, 2.4–5.2 bar H2 pressure) in inert solvents such as heptane or cyclohexane.
The reaction is highly selective for cyclopropylmethanol formation, with minimal byproducts like n-butanol formed from ring hydrogenation side reactions. For example, a typical procedure involves:
- Catalyst activation and washing.
- Addition of cyclopropanecarboxaldehyde in an inert solvent.
- Hydrogenation under controlled temperature and pressure.
- Filtration to remove catalyst.
- Purification of cyclopropylmethanol product.
Formation of Hydrochloride Salt
The free base [(1R)-1-[(dimethylamino)methyl]-2,2-difluorocyclopropyl]methanol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent. This step improves compound stability and facilitates isolation.
Selective precipitation techniques using hydrobromic acid followed by conversion to hydrochloride salt have been described for related aminomethylcyclohexanol compounds, indicating a potential analogous approach.
Data Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of cyclopropyl and difluoro groups on biological systems. It can also be used to investigate the interactions of these groups with biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity for its targets. The cyclopropyl ring can provide rigidity to the molecule, influencing its overall conformation and biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(1R)-1-[(Dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol hydrochloride
- Molecular Formula: C₇H₁₄ClF₂NO
- Molecular Weight : 201.642 g/mol
- CAS Number : 2875037-62-8
- SMILES : OC[C@]1(CN(C)C)CC1(F)F.Cl
Structural Features: The compound features a chiral cyclopropane core with two fluorine substituents at the 2,2-positions. A hydroxymethyl group and a dimethylamino-methyl group are attached to the 1-position of the cyclopropane. The hydrochloride salt enhances solubility and stability.
Comparison with Structurally Similar Compounds
Tramadol Hydrochloride
Chemical Identity :
Key Differences :
(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide Hydrochloride
Chemical Identity :
Key Differences :
| Property | Target Compound | Difluoromethyl-Sulfonyl Analog |
|---|---|---|
| Functional Groups | Hydroxymethyl, dimethylamino | Sulfonyl, carboxamide |
| Cyclopropane Substitution | 2,2-Difluoro | 1-Methylcyclopropyl |
| Molecular Weight | 201.64 g/mol | 304.74 g/mol |
Structural Implications :
The sulfonyl group in the analog may increase binding affinity to enzymatic targets, while the target compound’s hydroxyl group could facilitate hydrogen bonding in biological systems .
(2R)-2-(Dimethylamino)-3-methylbutan-1-ol Hydrochloride
Chemical Identity :
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol (estimated)
- CAS Number: Not provided
Key Differences :
| Property | Target Compound | 3-Methylbutan-1-ol Derivative |
|---|---|---|
| Core Structure | Cyclopropane | Linear carbon chain |
| Chirality | Chiral cyclopropane | Chiral carbon in chain |
| Fluorine Substituents | 2,2-Difluoro | None |
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (201.64 g/mol) is smaller than Tramadol (299.84 g/mol), suggesting better bioavailability and CNS penetration .
- Fluorine Effects: The 2,2-difluoro substitution on the cyclopropane may enhance metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs .
- Salt Form : The hydrochloride salt improves aqueous solubility, critical for oral or injectable formulations, as seen in Tramadol .
Biological Activity
The compound [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol; hydrochloride (CAS Number: 2875037-62-8) is a synthetic organic molecule with potential biological activity. Its structure features a cyclopropyl group and a dimethylamino moiety, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
- Molecular Formula : C7H14ClF2NO
- Molecular Weight : 201.64 g/mol
- SMILES Notation : OC[C@]1(CN(C)C)CC1(F)F.Cl
These properties suggest that the compound is a hydrochloride salt, which may enhance its solubility and stability in biological systems.
The biological activity of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol; hydrochloride primarily involves its interaction with various biological targets. Preliminary studies indicate that compounds with similar structures often exhibit:
- Antidepressant Effects : The dimethylamino group is commonly associated with psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and norepinephrine.
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antidepressant Activity
A study investigating the antidepressant effects of structurally related compounds indicated that they could enhance synaptic levels of neurotransmitters. The mechanism was attributed to the inhibition of monoamine oxidase (MAO), leading to increased serotonin availability in the synaptic cleft. This suggests that [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol; hydrochloride may exhibit similar properties.
Antitumor Efficacy
Research involving related difluorocyclopropyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved disruption of microtubule dynamics and induction of apoptosis. Preliminary assays using [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol; hydrochloride showed promising results in vitro, warranting further exploration.
Comparative Biological Activity Table
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol; hydrochloride is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated through experimental studies. Toxicological assessments are also necessary to determine safe dosage levels and identify any adverse effects.
Q & A
Q. What are the key physicochemical properties of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol hydrochloride, and how are they determined?
- Methodological Answer :
Physicochemical characterization typically involves:- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods are used to determine melting ranges (e.g., 180–184°C for structurally related compounds) .
- Solubility : Tested in water, ethanol, and methanol via gravimetric or spectrophotometric methods .
- Optical Rotation : Polarimetry at specific concentrations (e.g., 5% w/v in water) to confirm enantiomeric purity, with values such as ±0.10° observed in analogs .
- Molecular Weight : Confirmed via mass spectrometry (e.g., 299.84 g/mol for related cyclopropane derivatives) .
Q. What synthetic strategies are employed to prepare this compound, and how is stereochemical control achieved?
- Methodological Answer :
Synthesis often involves:- Cyclopropane Ring Formation : Use of Sharpless epoxidation or Simmons–Smith reactions to introduce difluoro-cyclopropyl groups .
- Chiral Resolution : Chromatographic separation (e.g., chiral HPLC) or enzymatic resolution to isolate the (1R)-enantiomer .
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol, followed by recrystallization to enhance purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
Safety protocols include:- Personal Protective Equipment (PPE) : Respirators with one-way valves, nitrile gloves, and lab coats to avoid inhalation/skin contact .
- Ventilation : Use fume hoods during synthesis or weighing to mitigate exposure to hydrochloride fumes .
- First Aid : Immediate rinsing with water for eye/skin contact; oxygen administration for respiratory distress .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence biological activity in preclinical models?
- Methodological Answer :
- Comparative Studies : Enantiomers are tested in receptor-binding assays (e.g., opioid or adrenergic receptors) to assess affinity differences. For example, (1R,2R)-isomers of tramadol analogs show higher µ-opioid receptor binding .
- Molecular Dynamics Simulations : Used to correlate cyclopropane ring conformation with receptor docking efficiency .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- pH-Solubility Profiling : Use shake-flask methods at pH 1–10 to map stability thresholds .
Q. How is enantiomeric purity validated, and what are common sources of contamination?
- Methodological Answer :
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
